Product packaging for 2-(Pyrrolidin-1-yl)thiazole(Cat. No.:CAS No. 24255-45-6; 524674-17-7)

2-(Pyrrolidin-1-yl)thiazole

Cat. No.: B2479557
CAS No.: 24255-45-6; 524674-17-7
M. Wt: 154.23
InChI Key: MAVYKYRWYBBQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)thiazole (CAS 524674-17-7) is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. The pyrrolidine-thiazole architecture is a key structural motif in various pharmacologically active molecules. Research indicates that the pyrrolidine ring can be a critical determinant of biological activity; for instance, in analogues of antimitotic agents, the pyrrolidin-1-yl substituent at the C-2 position of a thiazole core was found to be essential for potent sub-micromolar antiproliferative activity against cancer cell lines, outperforming other cyclic and acyclic alkyl amines . This compound is a useful intermediate for synthesizing more complex molecules. It can be functionalized at various positions, as demonstrated by related commercial compounds such as 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid and 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde . The pyrrolidine ring is a featured component in several approved therapeutics and is widely explored for developing new agents with antimicrobial, anticancer, and enzyme inhibitory properties . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S B2479557 2-(Pyrrolidin-1-yl)thiazole CAS No. 24255-45-6; 524674-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVYKYRWYBBQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Thiazole Heterocycles in Advanced Synthetic and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govrsc.org Its prevalence in both natural products, such as thiamine (B1217682) (Vitamin B1), and a multitude of synthetic drugs underscores its therapeutic importance. nih.govmdpi.com Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.orgwjrr.org

The structural features of the thiazole nucleus contribute to its versatility. Its aromatic nature provides stability, while the presence of heteroatoms allows for diverse chemical modifications and interactions with biological targets. numberanalytics.commdpi.com This adaptability has made the thiazole ring a key building block in the synthesis of complex molecules and a frequent component in the design of new pharmaceutical agents. wjrr.orgmdpi.com The development of thiazole-based compounds continues to be a vibrant area of research, with ongoing efforts to discover novel derivatives with enhanced therapeutic profiles. wjrr.orgnih.gov

The Architectural and Synthetic Utility of Pyrrolidine Moieties in Chemical Design

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is another fundamental structural motif in organic and medicinal chemistry. wikipedia.org It is a ubiquitous feature in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is a core component of numerous approved drugs, including procyclidine (B1679153) and bepridil. wikipedia.orgnih.gov The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine, highlighting its biological relevance. wikipedia.org

From a chemical design perspective, the non-planar, puckered conformation of the pyrrolidine ring offers a distinct three-dimensional architecture. nih.gov This spatial arrangement is crucial for establishing specific interactions with biological targets. The conformational flexibility of the pyrrolidine ring can be controlled by the strategic placement of substituents, allowing for the fine-tuning of a molecule's pharmacological properties. nih.gov Furthermore, pyrrolidine and its derivatives are widely employed as chiral auxiliaries and organocatalysts in asymmetric synthesis, demonstrating their utility in controlling stereochemical outcomes. nih.gov The advent of microwave-assisted organic synthesis has further streamlined the preparation of pyrrolidine-containing compounds, making this versatile scaffold readily accessible for drug discovery and development. nih.govmdpi.com

The Academic Rationale for Investigating 2 Pyrrolidin 1 Yl Thiazole As a Privileged Chemical Scaffold

Established Thiazole Ring Formation Protocols and their Adaptations for this compound Synthesis

The construction of the thiazole ring is a cornerstone of these synthetic efforts. Several classical and contemporary methods have been adapted to produce 2-aminothiazole (B372263) scaffolds, which can then be further functionalized or are derived from N-substituted precursors like pyrrolidine-1-carbothioamide.

Hantzsch Thiazole Synthesis and Modern Variations

The Hantzsch thiazole synthesis, first described in 1887, remains a widely utilized method for the formation of thiazole rings. synarchive.comyoutube.comcutm.ac.in The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.comcutm.ac.in In the context of this compound, this would typically involve the reaction of an α-haloketone with pyrrolidine-1-carbothioamide.

Modern variations of the Hantzsch synthesis often focus on greener and more efficient protocols. These include:

One-pot syntheses: Many modern approaches aim to generate the α-haloketone in situ, avoiding the handling of these often lachrymatory and toxic substances. For instance, a facile one-pot synthesis of 2-aminothiazole derivatives has been developed using aromatic methyl ketones and N-substituted thioureas in the presence of copper(II) bromide, which facilitates both α-bromination and subsequent cyclization. clockss.org Similarly, an iron-iodine catalyzed one-pot synthesis from methyl aryl ketones and thiourea (B124793) has been demonstrated, where iodine acts as a catalyst for the in-situ generation of α-iodoketones. researchgate.net

Catalyst-free and solvent-free conditions: To enhance the environmental friendliness of the synthesis, catalyst-free and solvent-free methods have been explored. For example, the reaction of acetyl compounds with thiourea and iodine as a catalyst can be performed under solvent-free conditions. researchgate.net

Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate the reaction, leading to shorter reaction times and often improved yields. researchgate.net

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thiocarbamides

This section delves deeper into the specific application of the Hantzsch reaction and related cyclizations for synthesizing thiazoles, particularly those with an amino or substituted amino group at the 2-position. The reaction between α-halocarbonyl compounds and thioamides or thioureas is a fundamental and versatile method for constructing the thiazole core. clockss.orgresearchgate.net

A common strategy involves the reaction of an α-bromo ketone with a thiourea derivative. For example, α-bromination of a ketone with copper(II) bromide can yield a monohalogenated intermediate, which then cyclizes with thiourea in a solvent like N,N-dimethylformamide to produce the 2-aminothiazole. researchgate.net The use of N-substituted thioureas, such as pyrrolidine-1-carbothioamide, directly leads to the formation of 2-(substituted-amino)thiazoles. clockss.org

The reaction conditions for these cyclizations can be varied to optimize yields and selectivity. For instance, the use of a base like sodium bicarbonate may be employed, although in some one-pot procedures, no external base is required. clockss.org Solvents can range from alcohols like 2-propanol to more polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.netgoogle.com

Table 1: Examples of Cyclization Reactions for 2-Aminothiazole Synthesis
α-Halocarbonyl CompoundThioamide/ThioureaCatalyst/ConditionsProductReference
α-IodomethylcarbonylsThioureaMontmorillonite-K10, DMSO, 80 °C2-Aminothiazoles researchgate.net
Aromatic methyl ketonesThiourea/N-substituted thioureasCopper(II) bromide2-Aminothiazole derivatives clockss.org
Acetophenone or cyclohexanoneThioureaIodine4,5-Substituted-2-aminothiazoles mdpi.com
α-Bromo-3-methoxyacetophenone2-AminothiazoleEthyl alcohol, heat6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole mdpi.com
α-BromoketoneThiourea/ThioamideRoom temperature ionic liquid2-Amino-4-arylthiazoles and 2-methyl-4-arylthiazole researchgate.net
2-BromoacetophenonesThiourea or selenoureaSolvent-free, no catalyst2-Aminothiazoles and 2-amino-1,3-selenazoles organic-chemistry.org

The regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas can be influenced by the reaction conditions. While neutral conditions typically yield 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Strategies for Integrating the Pyrrolidine Moiety into Thiazole Frameworks

The introduction of the pyrrolidine ring can be achieved at different stages of the synthetic sequence, either by starting with a pyrrolidine-containing precursor or by adding it to a pre-formed thiazole ring.

Synthesis from Pyrrolidine-Containing Precursors

A direct and efficient method for synthesizing 2-(pyrrolidin-1-yl)thiazoles is to start with a precursor that already contains the pyrrolidine ring. Pyrrolidine-1-carbothioamide is a key starting material in this approach. mersin.edu.tr This thioamide can be reacted with various α-haloketones in a Hantzsch-type condensation to directly afford the target this compound derivatives. mersin.edu.tr

A versatile protocol involves the reaction of pyrrolidines with benzoylisothiocyanate to form N-benzoyl-N'-pyrrolidinylthiourea intermediates. These intermediates can then be cyclized with α-bromo ketones in acetone (B3395972) to yield highly functionalized 2-(pyrrolidin-1-yl)thiazoles. mersin.edu.tr The stability of the intermediate and the final product can be influenced by the substituents on the pyrrolidine ring. mersin.edu.tr

Table 2: Synthesis of 2-(Pyrrolidin-1-yl)thiazoles from Pyrrolidine-Containing Precursors
Pyrrolidine PrecursorReagent 1Reagent 2ProductYieldReference
Polysubstituted prolinatesBenzoylisothiocyanateBenzoylaminocarbo-N-thioylpyrrolidine- mersin.edu.tr
Benzoylaminocarbo-N-thioylpyrrolidines2-Bromo-4'-methoxyacetophenoneAcetone, reflux2-(Pyrrolidin-1-yl)thiazoles65-83% mersin.edu.tr

This strategy offers the advantage of building the desired molecule with the pyrrolidine moiety already in place, often leading to a more convergent and efficient synthesis.

Multicomponent Reaction (MCR) Approaches to this compound Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net Several MCRs have been adapted for the synthesis of thiazole and pyrrolidine-containing structures.

While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied. For instance, a one-pot, three-component reaction of a chalcone, isatin (B1672199), and L-4-thiazolidine carboxylic acid has been used to synthesize thiazolo-pyrrolidine hybrids. tandfonline.com This demonstrates the potential of MCRs to generate complex heterocyclic systems that incorporate both thiazole and pyrrolidine substructures.

Common MCRs that could potentially be adapted include:

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govyoutube.comnih.gov By carefully selecting the starting materials, it might be possible to construct a framework that can be subsequently cyclized to a this compound.

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. rsc.orgnih.gov Similar to the Ugi reaction, appropriate starting materials could lead to an intermediate amenable to thiazole formation.

Gewald Reaction: This reaction is primarily used for the synthesis of 2-aminothiophenes, but modified versions have been developed for thiazole synthesis. nih.govnih.govresearchgate.netcam.ac.uk It typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. umich.edu

The development of a specific MCR for the direct synthesis of this compound would represent a significant advancement in terms of efficiency and atom economy.

Post-Synthetic Functionalization and Modification of Thiazole Rings with Pyrrolidinyl Groups

An alternative to building the this compound from pyrrolidine-containing precursors is to introduce the pyrrolidine moiety onto a pre-existing thiazole ring. This is typically achieved through nucleophilic substitution or cross-coupling reactions.

A common strategy involves the reaction of a 2-halothiazole with pyrrolidine. The halogen atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reaction is often facilitated by a base.

More advanced methods, such as the Buchwald-Hartwig amination , have become increasingly popular for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of amines with aryl halides or triflates. wikipedia.org In this context, a 2-halothiazole could be coupled with pyrrolidine in the presence of a palladium catalyst and a suitable ligand to form the desired this compound. Nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed. researchgate.net

Table 3: Post-Synthetic Functionalization of Thiazoles with Pyrrolidine
Thiazole SubstrateReagentReaction TypeCatalyst/ConditionsProductReference
2-HalothiazolePyrrolidineNucleophilic Aromatic SubstitutionBaseThis compoundGeneral Knowledge
2-HalothiazolePyrrolidineBuchwald-Hartwig AminationPalladium catalyst, ligand, baseThis compound wikipedia.org
1-Benzyl-4-bromopyrazolePyrrolidineVisible-light-mediated aminationNickel and photoredox catalysts4-(Pyrrolidin-1-yl)pyrazole researchgate.net

This post-synthetic functionalization approach offers flexibility, allowing for the synthesis of a variety of 2-(pyrrolidin-1-yl)thiazoles from a common 2-halothiazole intermediate.

Green Chemistry Principles Applied to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 2-aminothiazole derivatives. petsd.orgjusst.orgnih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. petsd.orgresearchgate.net The synthesis of 2-aminothiazoles under microwave irradiation typically involves the reaction of a ketone with thiourea in the presence of an activating agent like iodine. jusst.orgnih.gov For instance, the reaction of substituted acetophenones with thiourea and iodine can be completed in 5-15 minutes under microwave irradiation at 170 W, affording the corresponding 2-aminothiazole derivatives in good yields. jusst.org One study demonstrated the synthesis of 4-(o-chlorophenyl)-2-aminothiazole in high yield within minutes using microwave irradiation. nih.gov These protocols can be adapted for the synthesis of this compound by employing a suitable pyrrolidine-containing starting material. The use of microwave assistance in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives has also been reported, highlighting the versatility of this technology. mdpi.com

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. petsd.orgnih.gov

Increased Yields: Microwave heating can lead to higher product yields. researchgate.net

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional methods.

Eco-Friendly: The reduction in reaction time and the potential for solvent-free conditions contribute to a greener process. petsd.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
CompoundMethodReaction TimeYield (%)Reference
2-amino-4-phenyl thiazoleConventional8-10 hrs65 jusst.orgresearchgate.net
2-amino-4-phenyl thiazoleMicrowave5-15 min85 jusst.orgresearchgate.net
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativesConventionalSeveral hours- nih.gov
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativesMicrowave33-90 sec82 nih.gov

Ultrasonic irradiation is another green chemistry technique that has been successfully employed in the synthesis of thiazole derivatives. nih.govtandfonline.comscilit.com The application of ultrasound provides an alternative energy source that can accelerate reactions and improve yields. wisdomlib.org Sonochemistry has been shown to be effective in various organic transformations, including the synthesis of heterocyclic compounds. tandfonline.com The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been achieved under solvent-free conditions using ultrasonic irradiation, resulting in high yields and simple workups. tandfonline.com

In the context of thiazole-pyrrolidine synthesis, ultrasound has been used to facilitate the reaction between 3-formylchromones and pyrrolidine to produce 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones, which are valuable precursors. researchgate.net This method offers the advantages of shorter reaction times and higher yields compared to conventional reflux conditions. researchgate.net Furthermore, ultrasound has been utilized in the synthesis of novel thiazole derivatives using a chitosan-based hydrogel as a biocatalyst, highlighting the synergy of combining green techniques. nih.govmdpi.com This approach not only enhances reaction efficiency but also promotes the use of biodegradable and recyclable catalysts. nih.gov

Benefits of Ultrasonic Irradiation:

Accelerated Reactions: Ultrasound can significantly reduce reaction times. nih.govwisdomlib.org

Improved Yields and Purity: Higher yields and purer products are often obtained. tandfonline.comwisdomlib.org

Mild Conditions: Reactions can often be carried out at lower temperatures. mdpi.com

Green Approach: Reduces energy consumption and the need for harsh reagents. tandfonline.com

The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. nih.govchemhelpasap.com Several synthetic routes to thiazole derivatives have been developed that align with these principles. For instance, the synthesis of 2-aminothiazoles has been reported under solvent-free conditions by grinding the reactants together, which is a simple, efficient, and environmentally friendly approach. researchgate.net

Water, being a non-toxic, non-flammable, and readily available solvent, is an attractive medium for organic synthesis. The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields by refluxing dithiocarbamates and α-halocarbonyl compounds in water without the need for a catalyst. bepls.com Similarly, a catalyst-free, multicomponent domino reaction for the synthesis of trisubstituted thiazoles has been developed using water as the solvent under microwave conditions. bepls.com The application of these solvent-free and aqueous methods to the synthesis of this compound would significantly enhance the green credentials of its production.

The development of recyclable and heterogeneous catalysts is a key area of green chemistry, as it simplifies product purification and reduces waste. nih.govtandfonline.com In the synthesis of thiazole derivatives, several innovative catalytic systems have been reported.

Chitosan (B1678972), a natural biopolymer, and its derivatives have been utilized as effective, eco-friendly, and recyclable biocatalysts. nih.govmdpi.com For example, a chitosan-terephthalohydrazide Schiff's base hydrogel (TCsSB) has been successfully used as a catalyst for the ultrasound-assisted synthesis of thiazoles, demonstrating high efficiency and reusability. nih.govnih.gov Similarly, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been employed as a green biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com Another approach involves the use of silica-supported tungstosilisic acid as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. mdpi.com

A novel magnetically separable nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This catalyst, in conjunction with trichloroisocyanuric acid (TCCA) as a green halogen source, allows for a facile and efficient synthesis with the added benefit of easy catalyst recovery using an external magnet. rsc.org The use of such heterogeneous catalysts is a significant step towards more sustainable chemical processes. tandfonline.com

Table 2: Examples of Recyclable and Heterogeneous Catalysts in Thiazole Synthesis
CatalystReactionKey AdvantagesReference
Chitosan-terephthalohydrazide Schiff's base hydrogel (TCsSB)Ultrasound-assisted thiazole synthesisEco-friendly, reusable, high yields, short reaction times. nih.govnih.gov
Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogelUltrasound-assisted thiazole synthesisGreen biocatalyst, high yields, mild conditions, reusable. mdpi.com
Silica (B1680970) supported Tungstosilisic AcidHantzsch thiazole synthesisReusable, effective under conventional heating and ultrasound. mdpi.com
Ca/4-MePy-IL@ZY-Fe₃O₄One-pot synthesis of 2-aminothiazolesMagnetically separable, reusable, high efficiency, green halogen source. rsc.org

Mechanistic Investigations of this compound Formation

The most common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. chemhelpasap.comsynarchive.com The mechanism of the Hantzsch synthesis is a multi-step process that begins with a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, leading to the displacement of the halide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.com

In the context of this compound synthesis, a pyrrolidine-containing thiourea derivative would be a key starting material. The reaction would proceed through the established Hantzsch mechanism to yield the desired product. The regioselectivity of the Hantzsch synthesis is generally well-defined, with the sulfur atom of the thiourea attacking the halogenated carbon of the α-haloketone.

Recent studies have also explored the mechanism of thiazole formation under different conditions. For example, a visible-light-induced synthesis of 2-(2-hydrazinyl)thiazole has been reported to proceed through the formation of a photosensitized ternary EDA complex, followed by single-electron transfer (SET) and proton-coupled electron transfer (PCET) processes. researchgate.net

Stereochemical Control and Enantioselective Synthesis of this compound Precursors

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. The pyrrolidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. mappingignorance.orgmdpi.com Therefore, the development of stereoselective methods for the synthesis of pyrrolidine derivatives is a significant area of research. nih.govnih.gov

One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This atom-economical reaction allows for the creation of multiple stereocenters with high stereo- and regioselectivity. mappingignorance.org The development of efficient catalysts for this transformation is crucial for its widespread application.

Another approach to obtaining enantiomerically pure pyrrolidine precursors is through the use of chiral auxiliaries. For example, Oppolzer's chiral sultam has been employed to direct the diastereoselective 1,3-dipolar cycloaddition for the synthesis of the chiral pyrrolidine fragment of the drug Upadacitinib. acs.org This method provides excellent stereochemical control and allows for the recovery and reuse of the chiral auxiliary.

Furthermore, gold-catalyzed tandem reactions involving alkyne hydroamination, iminium ion formation, and allylation have been developed for the expedient synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org The stereoselective synthesis of pyrrolidine precursors can also be achieved from acyclic starting materials through cyclization reactions. nih.gov For instance, the enantioselective synthesis of all four stereoisomers of a versatile pyrrolidine building block has been accomplished using Sharpless epoxidation of an intermediate allyl alcohol. oup.com These advanced synthetic strategies provide access to a wide range of chiral pyrrolidine precursors that can be subsequently converted into enantiomerically pure this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals corresponding to the protons on the pyrrolidine ring and the thiazole ring. The pyrrolidine protons typically appear as multiplets in the upfield region, while the thiazole protons resonate at a lower field due to the aromatic and electron-withdrawing nature of the heterocyclic ring. In substituted derivatives, these chemical shifts are influenced by the electronic effects of the attached functional groups. For example, in more complex structures, aromatic protons can appear in the range of δ 7.31–7.68 ppm. mersin.edu.tr

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the thiazole ring are particularly diagnostic, with the C=N carbon appearing at a characteristic downfield shift. researchgate.net In related thiazole structures, the carbon atoms of the thiazole ring (C2, C4, and C5) show distinct signals. researchgate.netnih.gov For instance, in some 2-amino-1,3-thiazole derivatives, the C2 carbon resonates around 167 ppm, while C4 and C5 appear near 152-155 ppm and 102 ppm, respectively. researchgate.net The pyrrolidine carbons are observed in the more shielded (upfield) region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Nucleus Predicted Chemical Shift (δ ppm) Multiplicity Notes
H-4 (Thiazole)¹H~6.5 - 7.0DoubletCoupled to H-5
H-5 (Thiazole)¹H~7.0 - 7.5DoubletCoupled to H-4
-CH₂- (Pyrrolidine, α to N)¹H~3.4 - 3.8Triplet / MultipletDeshielded by adjacent nitrogen
-CH₂- (Pyrrolidine, β to N)¹H~1.9 - 2.2MultipletShielded relative to α-protons
C-2 (Thiazole)¹³C~165 - 170SingletCarbon attached to two nitrogen atoms
C-4 (Thiazole)¹³C~135 - 140SingletAromatic CH
C-5 (Thiazole)¹³C~105 - 110SingletAromatic CH
-CH₂- (Pyrrolidine, α to N)¹³C~45 - 50SingletCarbon adjacent to nitrogen
-CH₂- (Pyrrolidine, β to N)¹³C~24 - 28SingletCarbon further from nitrogen

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and bonding arrangements within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum displays characteristic absorption bands that correspond to different functional groups. For this compound, key absorptions include C-H stretching vibrations from both the aliphatic pyrrolidine ring and the aromatic thiazole ring. The C=N and C-S stretching vibrations of the thiazole ring are particularly important for confirming the heterocyclic structure. medipol.edu.tr In related thiadiazole-pyrrolidine structures, C-N stretching bands have been identified, which are crucial for confirming the link between the two ring systems. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The technique is useful for identifying the skeletal vibrations of the thiazole ring and the pyrrolidine ring. Deep ultraviolet Raman spectroscopy (DUVRS) has been shown to be a promising tool for the analysis of various compounds in forensic contexts. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Bond/Functional Group
C-H Stretch (Aromatic)IR / Raman3100 - 3000Thiazole Ring C-H
C-H Stretch (Aliphatic)IR / Raman3000 - 2850Pyrrolidine Ring C-H
C=N StretchIR / Raman1620 - 1550Thiazole Ring
C=C StretchIR / Raman1580 - 1450Thiazole Ring
C-N StretchIR / Raman1350 - 1250Pyrrolidine-Thiazole Link
C-S StretchIR / Raman800 - 600Thiazole Ring

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₇H₁₀N₂S), the expected molecular weight is approximately 154.24 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related α-pyrrolidinophenone cathinones involve the loss of the neutral pyrrolidine molecule as a primary fragmentation step. wvu.edu Similar fragmentation, including cleavage of the pyrrolidine ring or rupture of the thiazole ring, would be expected for this compound. researchgate.netsapub.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. For the protonated molecule [M+H]⁺ of a related thieno[2,3-d] nih.govhmdb.cathiazole derivative, a predicted m/z of 255.02565 has been calculated. uni.lu For 2-(pyrrolidin-2-yl)-1,3-thiazole, a related isomer, the predicted m/z for the [M+H]⁺ ion is 155.06375. uni.lu This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value Technique Significance
Molecular FormulaC₇H₁₀N₂S-Basic chemical identity. nih.gov
Molecular Weight154.24MSConfirms the total mass of the molecule. nih.gov
[M+H]⁺ (Predicted)~155.06375HRMSHigh-accuracy mass confirms elemental composition. uni.lu
[M+Na]⁺ (Predicted)~177.04569HRMSCommon sodium adduct observed in ESI-MS. uni.lu
Key FragmentationLoss of pyrrolidineMS/MSStructural confirmation via fragmentation analysis. wvu.edu

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.

For novel this compound architectures, this technique would provide definitive proof of structure. It would confirm the connectivity between the pyrrolidine and thiazole rings, the planarity of the thiazole ring, and the conformation (e.g., envelope or twist) of the pyrrolidine ring. While crystallographic data for many substituted pyrrolidine and thiazole compounds exist, confirming their molecular geometries, specific data for the parent this compound is not as prevalent. mersin.edu.trnih.govmdpi.com The analysis would also detail intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., TLC, GC-MS)

Chromatographic techniques are vital for separating this compound from reaction mixtures and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is a characteristic property for a given compound, stationary phase, and mobile phase. TLC has been effectively used in the analysis of various thiazole and benzothiazole (B30560) derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This technique is highly effective for both the separation and confident identification of volatile compounds like this compound in complex mixtures. nih.gov

Theoretical and Computational Investigations of 2 Pyrrolidin 1 Yl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(pyrrolidin-1-yl)thiazole (B1362008). These methods model the molecule at the electronic level, providing a detailed picture of its structure and potential reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules. mdpi.comurfu.ru For derivatives of this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are commonly employed to optimize molecular geometries and predict electronic parameters. urfu.ruresearchgate.netnih.govrasayanjournal.co.in For instance, in a study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, a related structure, DFT methods like B3LYP and M06-2X, as well as the ab initio MP2 method, were used to characterize the molecular structure. urfu.runih.gov These calculations are crucial for understanding the impact of substituents on the electronic distribution within the thiazole (B1198619) ring.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. shd-pub.org.rs The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity; a smaller gap generally indicates higher reactivity. mdpi.comshd-pub.org.rs For a derivative, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid (PTCA), DFT calculations revealed a band gap of 3.737 eV, suggesting its potential as a corrosion inhibitor. researchgate.net The HOMO-LUMO gap is a key parameter in assessing the charge transfer possibilities within the molecule. shd-pub.org.rs

Calculated Quantum Chemical Properties of a this compound Derivative (PTCA)
ParameterCalculated ValueReference
Band Gap (eV)3.737 researchgate.net
Dipole Moment (Debye)8.130 researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rasayanjournal.co.in The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For imidazole (B134444) derivatives, which are structurally related to thiazoles, MEP analysis helps identify the most reactive sites. rasayanjournal.co.in This information is crucial for understanding intermolecular interactions, such as those involved in drug-receptor binding.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are extensively used to determine the most stable three-dimensional structure of this compound derivatives through geometry optimization. urfu.runih.gov Conformational analysis identifies the different spatial arrangements of the atoms (conformers) and their relative energies. nih.gov For instance, in a study of a triazole derivative containing a pyrrolidine (B122466) ring, it was found that the pyrrolidine ring plane is rotated out of the triazole ring plane. mdpi.com The geometry of these compounds can be optimized using methods like the molecular mechanical force fields 94 (MMFF94) or DFT. mdpi.com Such analyses are essential as the specific conformation of a molecule can significantly influence its biological activity.

Computational Assessment of Acidity and Basicity Properties

The acidity and basicity of a molecule are critical to its behavior in biological systems. researchgate.net Computational methods can predict the acid dissociation constant (pKa), providing a measure of a compound's acidity or basicity. researchgate.netbohrium.com For a series of 3-[this compound-5-carbonyl]-2H-chromen-2-one derivatives, pKa values were determined potentiometrically and calculated using computer programs. bohrium.comresearchgate.net These studies found that the pKa values could be associated with the protonation of the thiazole and pyrrolidine rings. bohrium.comresearchgate.net Understanding these properties is vital for predicting how a molecule will interact with biological targets. researchgate.net

Experimentally Determined pKa Values for selected 3-[4-aryl-2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one Derivatives in 50% (v/v) DMSO-water
CompoundpKa1pKa2pKa3Reference
2a3.37 ± 0.103.63 ± 0.126.67 ± 0.07 jrespharm.com
2b3.65 ± 0.136.49 ± 0.0911.06 ± 0.07 jrespharm.com
2c4.18 ± 0.136.90 ± 0.1111.22 ± 0.05 jrespharm.com
2d3.26 ± 0.113.90 ± 0.116.58 ± 0.08 jrespharm.com

Molecular Modeling and Docking Studies (focus on methodology and binding mode prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govamazonaws.com This methodology is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. urfu.ruresearchgate.netkuleuven.be

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is often optimized using force fields like MMFF94 or quantum mechanical methods. mdpi.com Docking programs like AutoDock are then used to explore possible binding poses of the ligand within the receptor's active site. scispace.com These programs generate various conformations and score them based on binding affinity, with the lowest binding energy indicating the most favorable interaction. rasayanjournal.co.inscispace.com The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing valuable insights for the rational design of more potent and selective drug candidates. urfu.rukuleuven.be

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for this compound and its derivatives is a key area of research, primarily leveraging theoretical and computational methods. These studies aim to understand how the molecular structure influences the chemical behavior and biological activity of these compounds, thereby guiding the design of new molecules with desired properties.

Quantum Chemical Parameters and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound derivatives. These calculations provide insights into the electronic properties of the molecules, which are directly related to their reactivity. Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are often used to predict the regions of a molecule that are susceptible to electrophilic and nucleophilic attack, respectively.

For instance, in studies of corrosion inhibitors, a higher EHOMO value indicates a greater tendency of a molecule to donate electrons to the vacant d-orbitals of a metal surface, thus inhibiting corrosion. Conversely, a lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is another crucial parameter; a smaller energy gap generally implies higher reactivity.

While specific DFT data for the parent this compound is not extensively reported in the provided search results, studies on its derivatives in the context of corrosion inhibition provide valuable insights. For example, the investigation of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid as a corrosion inhibitor for mild steel revealed its efficiency, which is correlated with its electronic properties. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Application Context
2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acidData not available in snippetsData not available in snippetsData not available in snippetsCorrosion Inhibition researchgate.net
N-(furan-2-ylmethylene)-1H-1,2,4-triazol-3-amine4.249Comparison for Corrosion Inhibition researchgate.net
N-(thiophen-2-ylmethylene)-1H-1,2,4-triazol-3-amine4.151Comparison for Corrosion Inhibition researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity.

In the context of this compound derivatives, SAR studies have been crucial in identifying compounds with potent biological activities, such as anticancer properties. A study on 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole and its analogues demonstrated the critical role of the pyrrolidin-1-yl moiety at the C-2 position of the thiazole ring for its activity. kuleuven.be When the pyrrolidin-1-yl group was replaced with other substituents like dimethylamine, diethylamine, or piperidin-1-yl, a significant loss of activity was observed. kuleuven.be This suggests that the size and conformation of the substituent at this position are critical for the compound's interaction with its biological target, in this case, tubulin. kuleuven.be

Furthermore, the substituent at the C-5 position of the thiazole ring was also found to be essential for activity. Replacement of the 3',4',5'-trimethoxybenzoyl group with other benzoyl derivatives led to inactive compounds. kuleuven.be This highlights the specific electronic and steric requirements for potent biological activity in this class of compounds.

C-2 SubstituentC-5 SubstituentBiological Activity (Antiproliferative)
Pyrrolidin-1-yl3',4',5'-trimethoxybenzoylSubmicromolar IC50 values kuleuven.be
Amine3',4',5'-trimethoxybenzoylSignificant loss of activity kuleuven.be
Dimethylamine3',4',5'-trimethoxybenzoylSignificant loss of activity kuleuven.be
Diethylamine3',4',5'-trimethoxybenzoylSignificant loss of activity kuleuven.be
Piperidin-1-yl3',4',5'-trimethoxybenzoylSignificant loss of activity kuleuven.be
Morpholin-4-yl3',4',5'-trimethoxybenzoylSignificant loss of activity kuleuven.be
Pyrrolidin-1-yl3',4'-dimethoxybenzoylInactive kuleuven.be
Pyrrolidin-1-yl4'-chlorobenzoylInactive kuleuven.be
Pyrrolidin-1-yl4'-bromobenzoylInactive kuleuven.be
Pyrrolidin-1-ylBenzoylInactive kuleuven.be

These findings underscore the importance of specific structural features of the this compound scaffold in determining its reactivity and biological function. Computational modeling and SAR studies provide a predictive framework that can accelerate the discovery and optimization of new derivatives with tailored properties for various applications.

Reactivity and Derivatization of 2 Pyrrolidin 1 Yl Thiazole Systems

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring

The 2-(pyrrolidin-1-yl)thiazole (B1362008) system readily undergoes electrophilic aromatic substitution, with the position of substitution being highly dependent on the nature of the electrophile and the reaction conditions. The pyrrolidine (B122466) group, being a strong electron-donating group, activates the thiazole ring towards electrophilic attack.

General Reactivity : The thiazole ring itself is π-electron deficient, which generally makes it less reactive towards electrophiles than benzene. However, the introduction of the electron-donating pyrrolidine group at the C2-position significantly increases the electron density of the thiazole ring, thereby facilitating electrophilic substitution. Molecular orbital calculations indicate that the C5-position is the most electron-rich and, therefore, the preferred site for electrophilic attack, followed by the C4-position. fabad.org.tr

Halogenation : Bromination of this compound derivatives has been reported to occur at the C5-position of the thiazole ring. For instance, the reaction of 2-acyl-4-bromothiazole with bromine in acetic acid in the presence of hydrobromic acid leads to the formation of 4-bromo-2-(bromoacetyl)thiazole. ub.edu Subsequent reaction with pyrrolidine would yield the corresponding 2-(pyrrolidin-1-yl) derivative. The synthesis of 5-bromo-2-(pyrrolidin-1-yl)thiazole (B1371968) is typically achieved through the reaction of 2-bromo-1,3-thiazole with pyrrolidine in the presence of a base like potassium carbonate.

Nitration : The nitration of aromatic and heteroaromatic rings can be achieved under mild conditions using specific nitrating agents. google.com For thiazole derivatives, electrophilic nitration is expected to occur preferentially at the C5-position, driven by the activating effect of the C2-pyrrolidinyl substituent. fabad.org.tr

Coupling Reactions : In the presence of superelectrophiles like 7-chloro-4,6-dinitrobenzofuroxan (ClDNBF), this compound undergoes an SEAr/SNAr reaction. rsc.org This reaction unexpectedly yields two isomeric products where the benzofuroxanyl moiety is attached to the C5-carbon of the thiazole ring, with the product ratio being dependent on temperature and solvent. rsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionElectrophileMajor ProductReference
HalogenationBr₂5-Bromo-2-(pyrrolidin-1-yl)thiazole ub.edu
NitrationHNO₃/H₂SO₄ (or other nitrating agents)5-Nitro-2-(pyrrolidin-1-yl)thiazole (predicted) fabad.org.tr
Coupling with Superelectrophiles7-chloro-4,6-dinitrobenzofuroxan (ClDNBF)5-(5,7-Dinitrobenzo[c] mersin.edu.trresearchgate.netoxadiazol-4-yl)-2-(pyrrolidin-1-yl)thiazole rsc.org

Nucleophilic Reactivity at Thiazole and Pyrrolidine Centers

The this compound scaffold possesses multiple sites susceptible to nucleophilic attack, primarily the C2-position of the thiazole ring and the carbon atoms of the pyrrolidine ring.

Thiazole Ring Reactivity : The C2-position of the thiazole ring is inherently electrophilic and can be susceptible to nucleophilic substitution, particularly if a good leaving group is present. fabad.org.tr However, the strong electron-donating nature of the pyrrolidine group at this position generally disfavors direct nucleophilic attack. Instead, nucleophilic substitution is more likely to occur at other positions if they are appropriately functionalized. For example, in 3-bromo-4,5-dicyanoisothiazole, nucleophilic substitution with pyrrolidine can lead to the replacement of the bromine atom. thieme-connect.com

Pyrrolidine Ring Reactivity : The pyrrolidine ring itself is generally not reactive towards nucleophiles. However, functional groups attached to the pyrrolidine ring can undergo nucleophilic substitution. For instance, a bromomethyl group attached to the pyrrolidine can be a site for nucleophilic attack. evitachem.com

Reactivity of Derivatives : The introduction of electron-withdrawing groups onto the thiazole ring can activate it towards nucleophilic attack. For example, the C-2 position of a thiazole ring bearing an oxygen-linked substituent is susceptible to nucleophilic aromatic substitution, such as amination. vulcanchem.com In some cases, the reaction of this compound derivatives with nucleophiles can lead to ring-opening of the thiazole moiety. For example, treatment of 4,5-dicyano-3-halogenoisothiazoles with secondary amines like pyrrolidine can lead to the elimination of the sulfur atom and the formation of dinitrile derivatives. thieme-connect.com

Cycloaddition Reactions Involving the Thiazole-Pyrrolidine Scaffold

The thiazole ring system and its derivatives can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

[3+2] Cycloaddition : Azomethine ylides generated in situ can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.netresearchgate.netua.es For instance, azomethine ylides generated from the decarboxylative condensation of isatin (B1672199) and N-methylglycine react with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles in a highly regio- and stereoselective manner to afford novel spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. acs.org Thiazolium azomethine ylides, particularly those with a C-2 methanethiol (B179389) group, can also participate in efficient [3+2] cycloaddition reactions with acetylene (B1199291) derivatives to form pyrrolo[2,1-b]thiazoles. nih.gov

Domino Reactions : A versatile protocol for the synthesis of highly functionalized this compound frameworks involves a domino reaction. This process begins with the reaction of pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones. mersin.edu.trresearchgate.net

Table 2: Examples of Cycloaddition Reactions
Reaction TypeReactantsProduct TypeReference
1,3-Dipolar CycloadditionAzomethine ylide + (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrileSpiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles acs.org
[3+2] CycloadditionThiazolium azomethine ylide + Acetylene derivativePyrrolo[2,1-b]thiazoles nih.gov
Domino ReactionPyrrolidine + Benzoylisothiocyanate + α-Bromo ketoneFunctionalized 2-(pyrrolidin-1-yl)thiazoles mersin.edu.trresearchgate.net

Further Functionalization and Annulation Reactions to Create Complex Hybrid Systems

The this compound core can be further elaborated through various functionalization and annulation reactions to generate complex heterocyclic systems with potential biological activities.

Annulation Reactions : Palladium-catalyzed [4+1] annulation strategies have been developed to synthesize functionalized 4-methyleneproline (B1208900) derivatives from sulfur ylides. acs.org Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles with maleimides can lead to the formation of highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones and spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. researchgate.net

Synthesis of Hybrid Systems : A facile and stereoselective synthesis of novel dispiro indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with 3-benzylidenethiochroman-4-ones. researchgate.net Furthermore, polyfunctionalized 3-[this compound-5-carbonyl]-2H-chromen-2-one derivatives have been synthesized via the cyclization of N-aroylthioureas with 3-(bromoacetyl)coumarin. bohrium.com

Functional Group Interconversion : The aldehyde group in 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde provides a handle for further synthetic transformations. sigmaaldrich.com Similarly, the carboxylic acid group in 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylic acid can be converted to amides and esters. mdpi.com

Chemical Stability and Decomposition Pathways of this compound Derivatives

The stability of this compound derivatives can be influenced by substituents on both the thiazole and pyrrolidine rings, as well as by external factors such as temperature and storage conditions.

Thermal Stability : Some derivatives, such as pyridin-2-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone, exhibit a decomposition onset at elevated temperatures (e.g., 210°C). vulcanchem.com

Substituent Effects on Stability : The introduction of certain substituents can affect the stability of the molecule. For instance, some synthesized 2-(pyrrolidin-1-yl)thiazoles have been found to be sensitive to time and temperature, showing significant decomposition after two days at 25°C. mersin.edu.tr However, the introduction of a (3-indolyl)methyl, phenyl, or benzyl (B1604629) substituent as R1 in related benzoylaminocarbo-N-thioylpyrrolidines can enhance the stability of the resulting thiazoles. mersin.edu.tr

Decomposition Pathways : While specific decomposition pathways are not extensively detailed in the provided context, it is known that thiazole rings can undergo ring-opening reactions under certain conditions. nih.gov For example, the reaction of some isothiazole (B42339) derivatives with nucleophiles can lead to the elimination of the sulfur atom. thieme-connect.com The C-2 position of the thiazole ring in (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is noted to be susceptible to nucleophilic aromatic substitution, which could be a potential decomposition pathway under nucleophilic conditions. vulcanchem.com

Advanced Chemical Applications of 2 Pyrrolidin 1 Yl Thiazole As a Chemical Entity

Utility as Key Synthetic Intermediates and Building Blocks for Complex Molecules

2-(Pyrrolidin-1-yl)thiazole (B1362008) serves as a valuable scaffold and building block in organic synthesis, enabling the construction of more complex molecular architectures. Its unique combination of a five-membered aromatic thiazole (B1198619) ring and a saturated pyrrolidine (B122466) ring provides distinct reactive sites that can be selectively functionalized.

The pyrrolidine nitrogen introduces electron-donating character to the thiazole ring, influencing its reactivity in electrophilic substitution reactions. The thiazole ring itself contains sulfur and nitrogen heteroatoms, which can act as coordination sites for metal catalysts, further expanding its synthetic utility.

One of the key applications of this compound is as a precursor for the synthesis of various substituted thiazole derivatives. The hydrogen atom at the 5-position of the thiazole ring is particularly susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. This has been exploited in the synthesis of novel compounds with potential biological activity.

For instance, this compound can undergo Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, yielding 5-formyl-2-(pyrrolidin-1-yl)thiazole. This aldehyde can then serve as a handle for further transformations, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build up molecular complexity.

Furthermore, the pyrrolidine ring can be modified, although this is less common. N-dealkylation or ring-opening reactions, under specific and often harsh conditions, could provide pathways to other heterocyclic systems.

The following table summarizes some key reactions where this compound acts as a synthetic intermediate:

Reaction TypeReagentsPosition of FunctionalizationProduct Type
Vilsmeier-HaackPOCl₃, DMF5-position5-Formyl-2-(pyrrolidin-1-yl)thiazole
BrominationNBS5-position5-Bromo-2-(pyrrolidin-1-yl)thiazole (B1371968)
NitrationHNO₃/H₂SO₄5-position5-Nitro-2-(pyrrolidin-1-yl)thiazole

Exploration in Catalysis and Materials Science (as a general class of compounds)

While specific catalytic applications of this compound are not extensively documented, the broader class of thiazole and pyrrolidine-containing compounds has shown considerable promise in catalysis and materials science. The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes them excellent ligands for a variety of metal centers, leading to the formation of stable and catalytically active complexes.

In the realm of catalysis, thiazole-containing ligands have been employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations. The electronic

Future Research Directions and Unexplored Avenues in 2 Pyrrolidin 1 Yl Thiazole Chemistry

Development of Novel and Efficient Sustainable Synthetic Methodologies

The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks has been achieved through various protocols, including the reaction of pyrrolidines with benzoylisothiocyanate followed by cyclization with α-bromo ketones. mersin.edu.trcu.edu.trua.es However, a significant future direction is the development of more sustainable and efficient synthetic strategies.

One-Pot and Multicomponent Reactions: Future research should focus on developing one-pot multicomponent reactions (MCRs) to construct the this compound core and its derivatives. MCRs offer inherent advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate isolation and purification steps. mdpi.com For instance, a one-pot, three-component reaction could be designed, combining a pyrrolidine (B122466) source, a thiocyanate (B1210189) equivalent, and a suitable three-carbon building block to assemble the thiazole (B1198619) ring directly. The development of such facile approaches for building up novel nitrogen-containing heterocycles is a continuing area of interest. mdpi.com

Green Chemistry Approaches: A critical avenue for exploration is the use of eco-friendly reaction media. Deep eutectic solvents (DESs), for example, are emerging as promising green alternatives to hazardous volatile organic compounds (VOCs). mdpi.com Research into using DESs, such as those based on L-proline and ethylene (B1197577) glycol, could lead to safer and more environmentally benign syntheses of this compound. mdpi.com Optimizing reaction conditions, including temperature and the use of activation sources like microwave irradiation, could further enhance the efficiency and sustainability of these methods. mdpi.com

In-depth Elucidation of Reaction Mechanisms via Advanced Computational Techniques

A deeper understanding of the reaction mechanisms governing the formation of the this compound ring is essential for optimizing existing synthetic routes and designing new ones. Advanced computational techniques, particularly density functional theory (DFT), are powerful tools for this purpose.

Quantum chemical studies can be employed to investigate all stages of the synthesis, from the initial condensation to the final cyclization. rsc.org Such studies can elucidate the energetics of different reaction pathways, identify key transition states, and predict the influence of substituents and catalysts on reaction outcomes. For example, computational analysis could clarify the factors controlling the spontaneous cyclization of N-benzoylthiourea intermediates that is sometimes observed, a behavior that is not always predictable. mersin.edu.trcu.edu.tr By modeling reaction intermediates and transition state energies, researchers can gain insights that are difficult to obtain through experimental means alone. rsc.orgnih.gov This knowledge can then be used to rationally design more selective and higher-yielding synthetic protocols. Furthermore, computational studies can help understand the electronic properties and potential binding interactions of the synthesized compounds, providing a bridge between structure and function. nih.gov

Exploration of Unique Chemical Transformations and Derivatizations

The this compound scaffold possesses multiple sites for chemical modification, offering vast potential for the creation of novel derivatives with unique properties. While some functionalized derivatives have been prepared mersin.edu.trresearchgate.net, a systematic exploration of its chemical reactivity remains an open field.

Future work should focus on exploring a wider range of chemical transformations. This includes:

Derivatization of the Pyrrolidine Ring: Expanding beyond simple substitutions to include more complex functionalization, such as the introduction of spirocyclic systems or fusion with other heterocyclic rings.

Functionalization of the Thiazole Ring: The C4 and C5 positions of the thiazole ring are prime targets for electrophilic substitution, metal-catalyzed cross-coupling reactions, and other functionalization strategies to introduce diverse substituents.

Cycloaddition Reactions: The use of the pyrrolidine or thiazole moieties as components in cycloaddition reactions, such as 1,3-dipolar cycloadditions, could lead to complex polycyclic structures with novel three-dimensional architectures. mersin.edu.trresearchgate.net

Post-Synthetic Modifications: Developing a suite of reliable reactions on the pre-formed this compound core would enable the rapid generation of compound libraries for various screening purposes.

These explorations will not only expand the chemical space around this scaffold but also provide materials for new applications.

Innovation in Non-Biological Chemical Applications and Materials Science

While the biological activity of this compound derivatives is an active area of research researchgate.netresearchgate.netresearchgate.netbiointerfaceresearch.combohrium.com, their potential in non-biological applications, particularly in materials science, is largely unexplored. The inherent electronic properties of the electron-rich thiazole ring, combined with the structural versatility of the pyrrolidine moiety, make this scaffold a promising candidate for advanced functional materials.

Future research directions could include:

Organic Electronics: Thiazole and thiazolo[5,4-d]thiazole (B1587360) systems are known to be of growing interest in the field of organic electronics. mdpi.com The this compound core could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The pyrrolidine group can be used to tune solubility and solid-state packing, which are critical parameters for device performance.

Sensors and Probes: By attaching suitable chromophores or fluorophores, derivatives of this compound could be developed as chemosensors for detecting metal ions or environmentally important anions. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites, leading to changes in optical or electronic properties upon binding.

Functional Polymers: The scaffold can be functionalized with polymerizable groups (e.g., vinyl, acrylate) to create monomers for the synthesis of novel functional polymers. researchgate.net These polymers could have applications as coatings, membranes, or smart materials that respond to external stimuli.

Photochromic Materials: The synthesis of related heterocyclic systems has led to photochromic products. researchgate.net Investigating the potential for inducing photochromism in this compound derivatives by incorporating appropriate functional groups could open doors to applications in optical data storage and smart windows.

By shifting focus to these unexplored avenues, the full potential of this compound chemistry can be realized, extending its impact from medicinal chemistry to the forefront of materials science and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(pyrrolidin-1-yl)thiazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between pyrrolidine and thiazole precursors. For example, Nural et al. (2018) synthesized 3-[this compound-5-carbonyl]-coumarin derivatives via a multi-step process involving Hantzsch thiazole synthesis, followed by coupling with activated carbonyl intermediates under reflux in ethanol . Key steps include optimizing reaction time (6–8 hours) and stoichiometric ratios (1:1.2 for thioamide to α-haloketone).

Q. How are spectroscopic techniques (e.g., NMR, IR) used to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic signals include pyrrolidine protons at δ 1.8–2.1 ppm (multiplet for –CH₂ groups) and thiazole protons at δ 6.8–7.5 ppm (singlet for C5-H) .
  • IR : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C–S (670–720 cm⁻¹) confirm the thiazole core .
  • Elemental Analysis : Used to validate purity, with deviations <0.4% between calculated and observed values .

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound derivatives?

  • Methodological Answer : Broth microdilution (MIC/MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. For example, derivatives with electron-withdrawing substituents (e.g., –NO₂) showed MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Agar diffusion assays (zone of inhibition ≥15 mm) further validate activity .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the structure-activity relationship (SAR) in antimicrobial applications?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., –NO₂, –CF₃) at C4 enhance lipophilicity and membrane penetration, improving activity against Gram-negative bacteria .
  • Bulky aryl groups at C5 reduce steric hindrance, favoring interactions with bacterial topoisomerase II .
  • Data Table :
Substituent PositionGroupMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
C4–NO₂816
C5Ph3264
C4–OCH₃64128
Source: Adapted from Nural et al. (2018)

Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound hybrids?

  • Methodological Answer : Contradictions often arise from solvent polarity and catalyst selection. For instance:

  • Solvent Effects : DMF increases yield (75–80%) via polar aprotic stabilization of intermediates, while ethanol yields drop to 50–55% due to poor solubility .
  • Catalyst Optimization : Use of piperidine (5 mol%) instead of triethylamine improves cyclization efficiency by 20% .

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound derivatives to target enzymes?

  • Methodological Answer : AutoDock Vina or Schrödinger Suite can model interactions with bacterial enzymes (e.g., E. coli DNA gyrase). Key parameters:

  • Grid Box Size : 60 × 60 × 60 Å centered on the active site.
  • Scoring Function : MM-GBSA for binding free energy (ΔG ≤ −8 kcal/mol indicates strong affinity) .
  • Example : Compound 9c (from ) showed a docking score of −9.2 kcal/mol, correlating with experimental MIC values .

Q. What analytical challenges arise in quantifying this compound metabolites in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Limit of quantification (LOQ) ≤10 ng/mL is achievable .
  • Matrix Effects : Plasma proteins cause ion suppression; mitigate with isotopically labeled internal standards (e.g., ²H₅-pyrrolidine-thiazole) .

Contradiction Analysis

Q. Why do some studies report divergent antibacterial outcomes for structurally similar this compound derivatives?

  • Resolution : Discrepancies often stem from assay conditions (e.g., inoculum size, incubation time). For example:

  • Inoculum Size : 1 × 10⁶ CFU/mL vs. 5 × 10⁵ CFU/mL alters MIC values by 2–4 fold .
  • Compound Stability : Hydrolysis of ester groups in PBS buffer (pH 7.4) within 24 hours reduces activity by 30–40% .

Method Development

Q. How can green chemistry principles be applied to optimize the synthesis of this compound derivatives?

  • Answer :

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .
  • Catalyst-Free Reactions : Microwave-assisted synthesis (100°C, 30 min) achieves 70% yield without bases .

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